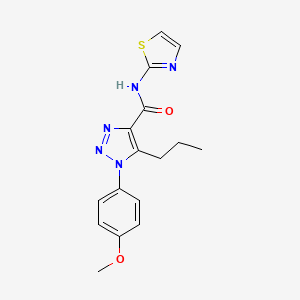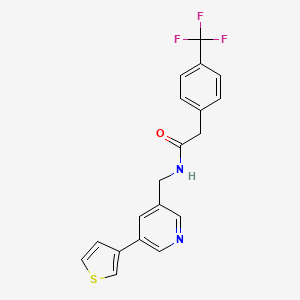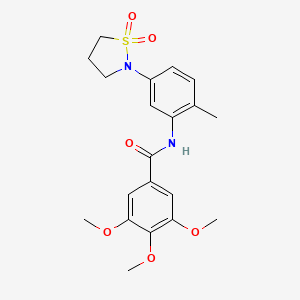
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Triazoles, on the other hand, are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of thiazoles often involves the reaction of alpha-haloketones with thioamides . The synthesis of triazoles typically involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click” reaction.
Molecular Structure Analysis
Thiazoles have a five-membered ring structure with sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Triazoles also have a five-membered ring structure, but with three nitrogen atoms.
Chemical Reactions Analysis
Thiazoles and triazoles can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to the body and contribute to aging and diseases.
Analgesic Activity
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain medications.
Anti-Inflammatory Activity
Thiazole derivatives can also act as anti-inflammatory agents . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole compounds have shown antimicrobial properties, making them useful in combating various bacterial infections .
Antifungal Activity
In addition to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . This suggests potential use in treating fungal infections.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral activity . They could be used in the development of new antiviral drugs.
Anticonvulsant Activity
Some thiazole derivatives have shown anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor or cytotoxic activity . This suggests they could be used in cancer treatment.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-4-13-14(15(22)18-16-17-9-10-24-16)19-20-21(13)11-5-7-12(23-2)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXMNDIKIUJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)
![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)


![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)
![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)
![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)
